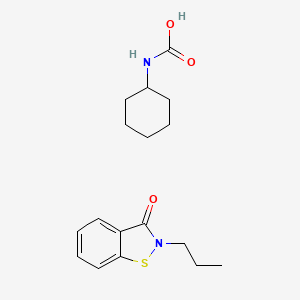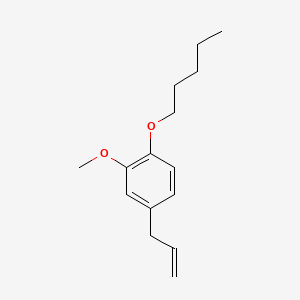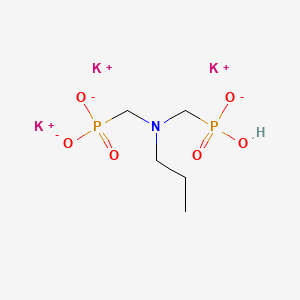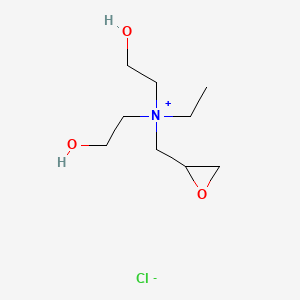
Oxacyclohexadec-13-en-2-one, (13E)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Oxacyclohexadec-13-en-2-one, (13E)-, can be synthesized through several methods. One common method involves the cyclization of a long-chain hydroxy acid under acidic conditions . For example, the reaction of a 15-carbon hydroxy acid with an acid catalyst such as sulfuric acid or bismuth chloride can yield the desired lactone . The reaction typically requires heating to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of oxacyclohexadec-13-en-2-one, (13E)-, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The process may also include purification steps such as distillation or recrystallization to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Oxacyclohexadec-13-en-2-one, (13E)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.
Reduction: Reduction reactions can convert the lactone to the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can react with the carbonyl group under mild acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Diols.
Substitution: Various substituted lactones and esters.
Scientific Research Applications
Oxacyclohexadec-13-en-2-one, (13E)-, has several scientific research applications:
Mechanism of Action
The mechanism of action of oxacyclohexadec-13-en-2-one, (13E)-, involves its interaction with specific molecular targets and pathways. The compound’s lactone ring can interact with nucleophilic sites in biological molecules, leading to various biochemical effects . Additionally, its musk-like odor is due to its ability to bind to olfactory receptors, eliciting a sensory response .
Comparison with Similar Compounds
Similar Compounds
(13Z)-Oxacyclohexadec-13-en-2-one: An isomer with a different configuration around the double bond.
Oxacyclohexadec-12-en-2-one, (12E)-: A similar compound with the double bond at a different position.
Uniqueness
Oxacyclohexadec-13-en-2-one, (13E)-, is unique due to its specific configuration and the resulting chemical and sensory properties . Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .
Properties
CAS No. |
99219-32-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
(13E)-1-oxacyclohexadec-13-en-2-one |
InChI |
InChI=1S/C15H26O2/c16-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-17-15/h8,10H,1-7,9,11-14H2/b10-8+ |
InChI Key |
AGZBJJSLDGWKSU-CSKARUKUSA-N |
Isomeric SMILES |
C1CCCCCC(=O)OCC/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)OCCC=CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate](/img/structure/B12686113.png)










![6-Chloro-2-(3,4-dichlorophenyl)-2-methyl-3,4-dihydropyrano[2,3-b]pyridine](/img/structure/B12686171.png)

![2-[(4-Chloro-O-tolyl)azo]-3-oxo-N-phenylbutyramide](/img/structure/B12686194.png)
